molecular formula C25H33ClN2O3 B13431717 Bepotastine N-Butyl Ester

Bepotastine N-Butyl Ester

Cat. No.: B13431717
M. Wt: 445.0 g/mol
InChI Key: MJWJWNKVPXYVJF-VWLOTQADSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bepotastine N-Butyl Ester involves several steps. One common method starts with the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid l-menthyl ester in the presence of a base. This reaction produces (RS)-bepotastine l-menthyl ester, which is then subjected to further reactions to obtain the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to achieve the desired product quality .

Scientific Research Applications

Bepotastine N-Butyl Ester is used in various scientific research applications, including:

Mechanism of Action

Bepotastine N-Butyl Ester, being a derivative of bepotastine, shares a similar mechanism of action. It acts as a non-sedating, selective antagonist of the histamine 1 (H1) receptor. This compound stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, thereby preventing tissue damage and reducing allergic inflammation .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H33ClN2O3

Molecular Weight

445.0 g/mol

IUPAC Name

butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate

InChI

InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1

InChI Key

MJWJWNKVPXYVJF-VWLOTQADSA-N

Isomeric SMILES

CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Canonical SMILES

CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3

Origin of Product

United States

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